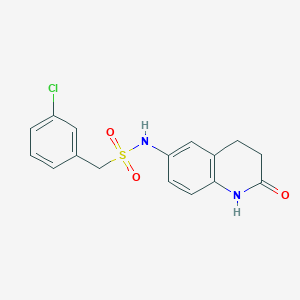
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as CTM, is a chemical compound that has been subject to extensive research due to its potential applications in the field of medicine. CTM is a sulfonamide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties.
科学的研究の応用
Homogeneous Catalysis for Carbon Dioxide Reduction The research into homogeneous catalysts for challenging reactions, such as the electrochemical reduction of carbon dioxide to valuable products, has highlighted the potential of certain molecular structures in catalyzing the conversion of CO2 to carbon monoxide and methane. A study focused on a series of isomeric rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands that demonstrated the ability to catalyze the reduction of CO2 to methane, albeit with low efficiency. This research provides insights into the development of catalytic systems for producing methane from CO2, a significant step towards sustainable chemical synthesis and energy production (Nganga et al., 2021).
Methanesulfonamide Derivatives in Chemical Reactions The formation and reaction of N-acyl- and N-methanesulfonyl derivatives of 1,2,3,4-tetrahydroisoquinolines have been extensively studied, highlighting their potential in organic synthesis. These derivatives undergo various chemical transformations, providing a pathway for the synthesis of complex organic compounds. Such research underscores the importance of methanesulfonamide derivatives in facilitating diverse chemical reactions, thereby contributing to the advancement of synthetic chemistry (Hoshino, Suzuki, & Ogasawara, 2001).
Inhibition Mechanisms in Enzyme Activity Studies on the inhibition of acetylcholinesterase by methanesulfonyl fluoride have provided valuable insights into the mechanistic aspects of enzyme inhibition. These studies reveal how certain compounds can modulate enzyme activity, contributing to our understanding of enzyme function and inhibition. Such research is crucial for the development of therapeutic agents targeting enzyme-related diseases (Kitz & Wilson, 1963).
Molecular Structure Analysis The detailed analysis of molecular structures, such as that of N-(3,4-Dichlorophenyl)methanesulfonamide, provides significant insights into the conformation and geometry of chemical compounds. Understanding these structural aspects is essential for the rational design of molecules with desired properties and functions, impacting various fields such as drug design and material science (Gowda, Foro, & Fuess, 2007).
Enzyme Inhibition by Quinolinyl Sulfonamides Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), showcasing the role of small organic compounds in enzyme inhibition. The differential inhibitory potency of these compounds on various metal forms of MetAP emphasizes the intricate interplay between metal ions and enzyme activity, contributing to the field of enzymology and potential therapeutic applications (Huang et al., 2006).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-3-1-2-11(8-13)10-23(21,22)19-14-5-6-15-12(9-14)4-7-16(20)18-15/h1-3,5-6,8-9,19H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFLBAELLZYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

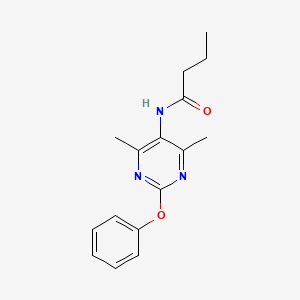

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
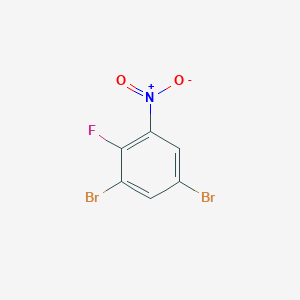
![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)
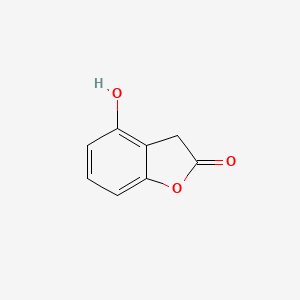
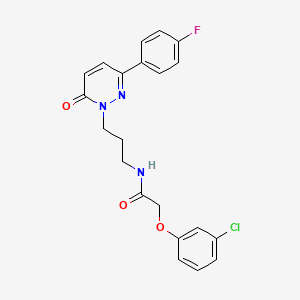
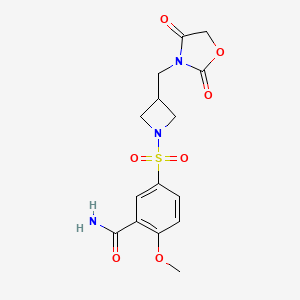
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)
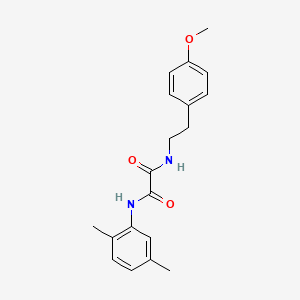
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)